
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is a complex organic compound with a unique structure that includes both imino and methoxymethanol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the imino and methoxymethanol groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield quinoxaline derivatives, while reduction could produce different imino or methoxymethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its imino group can interact with various biological molecules, making it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The methoxymethanol group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-imino-4-methyl-7,8-dihydroquinoxaline: Similar structure but lacks the methoxymethanol group.
(Z)-3-imino-4-methylquinoxaline: Similar structure but lacks the dihydro and methoxymethanol groups.
(Z)-3-iminoquinoxaline: Similar structure but lacks the methyl, dihydro, and methoxymethanol groups.
Uniqueness
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is unique due to the presence of both imino and methoxymethanol groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol |
InChI |
InChI=1S/C11H15N3O2/c1-14-8-6-4-3-5-7(8)13-9(10(14)12)11(15)16-2/h6,12,15H,3-5H2,1-2H3/b11-9-,12-10? |
InChI-Schlüssel |
OODCRZSSXMBNAS-ONNZKKIYSA-N |
Isomerische SMILES |
CN1C2=CCCCC2=N/C(=C(/O)\OC)/C1=N |
Kanonische SMILES |
CN1C2=CCCCC2=NC(=C(O)OC)C1=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


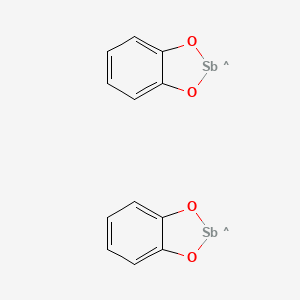
![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
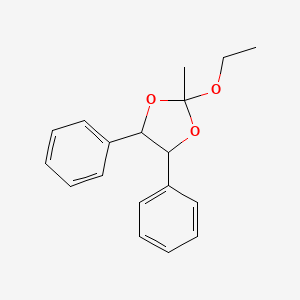
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
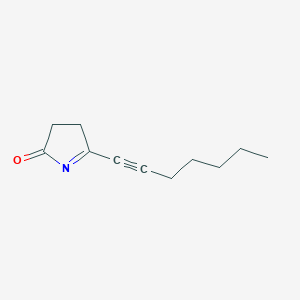
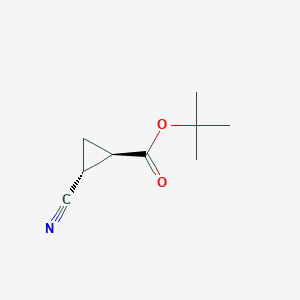
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)
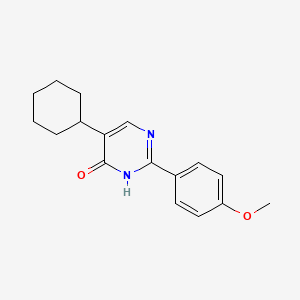
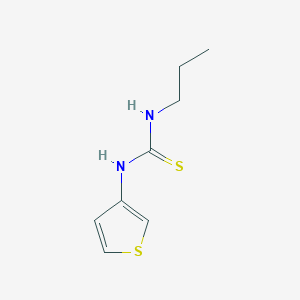
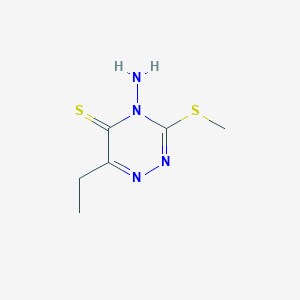

![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
